molecular formula C13H17BF2O2 B1367717 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1025707-98-5

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1367717
M. Wt: 254.08 g/mol
InChI Key: UDPBNEWJKRXZKS-UHFFFAOYSA-N
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Description

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMDMB, is a boron-containing dioxaborolane compound that has been studied for its potential uses in a variety of scientific and research applications. DMDMB is a relatively new compound, and its properties and potential uses are still being explored.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, leading to potential applications in LCD technology and as intermediates for conjugated polyene synthesis (Das et al., 2015).

  • Electrochemical Properties in Organoboron Compounds : Electrochemical studies of derivatives like 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have shown unique properties such as lower oxidation potentials, indicating potential in electrochemical applications (Tanigawa et al., 2016).

  • Development of Silicon-Based Drugs and Odorants : Derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been utilized in the synthesis of biologically active silicon-based compounds, demonstrating its role in medicinal chemistry (Büttner et al., 2007).

Polymer Synthesis and Applications

  • Polymer Synthesis for Electronics : The compound has been pivotal in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, leading to applications in electronic devices (Yokozawa et al., 2011).

  • Synthesis of Fluorescent Nanoparticles : It has been used in the synthesis of fluorescent nanoparticles via Suzuki-Miyaura chain growth polymerization, indicating potential in nanotechnology and materials science (Fischer et al., 2013).

properties

IUPAC Name

2-(3,6-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-9(15)6-7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBNEWJKRXZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585990
Record name 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1025707-98-5
Record name 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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